2-Amino-1-[2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
Description
The compound 2-Amino-1-[2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one (CAS: 1354029-15-4 or 1354026-53-1, depending on stereochemistry) is a nitrogen-containing heterocyclic molecule with a pyrrolidine backbone and a cyclopropylmethylamino substituent. Its molecular formula is C₁₉H₂₉N₃O, and it has a molecular weight of 315.46 g/mol . The compound features a chiral center at the pyrrolidine ring and the amino group, contributing to its stereochemical complexity.
Synthetic routes for analogous compounds involve multi-step reactions, including nucleophilic substitutions and amide bond formations under controlled conditions (e.g., ambient temperature, inert atmospheres) .
Properties
Molecular Formula |
C14H27N3O |
|---|---|
Molecular Weight |
253.38 g/mol |
IUPAC Name |
2-amino-1-[2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17-7-3-4-12(17)9-16-8-11-5-6-11/h10-13,16H,3-9,15H2,1-2H3 |
InChI Key |
QZIAHNQODHMFAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CNCC2CC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound’s structural uniqueness lies in its cyclopropylmethylamino-pyrrolidine moiety. Below is a detailed comparison with key analogues, highlighting differences in substituents, ring systems, and biological implications.
Table 1: Structural and Molecular Comparison
Structural Variations and Implications
a. Substituent Effects
- Cyclopropylmethylamino vs. In contrast, benzyl/isopropyl substituents (e.g., CAS 1254927-47-3) increase hydrophobicity, which may improve blood-brain barrier penetration but reduce solubility .
- Benzyl-Cyclopropylamino Hybrids: Compounds like CAS 1354029-15-4 combine cyclopropane’s rigidity with benzyl’s aromaticity, balancing target specificity and metabolic stability .
b. Ring System Modifications
- Pyrrolidine vs. Piperidine : Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) alters the molecule’s conformational flexibility . Piperidine derivatives (e.g., CymitQuimica’s compound) may adopt distinct binding poses in enzyme active sites .
- Pyrrolidin-2-one Analogues : The lactam ring in these derivatives (e.g., from ) introduces hydrogen-bonding capacity, correlating with enhanced anticonvulsant efficacy in rodent models .
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features a pyrrolidine ring substituted at the 2-position with a [(cyclopropylmethylamino)methyl] group and a 2-amino-3-methylbutan-1-one moiety. Key synthetic challenges include:
- Stereochemical control : The presence of chiral centers (e.g., at the 2-amino position and pyrrolidine substituents) necessitates enantioselective synthesis.
- Functional group compatibility : The ketone and secondary amine groups require protection-deprotection strategies to avoid side reactions.
- Ring formation and substitution : Introducing the cyclopropylmethylamino group onto the pyrrolidine ring demands precise alkylation or reductive amination conditions.
Synthetic Routes and Methodologies
Pyrrolidine Intermediate Synthesis
The pyrrolidine core is typically functionalized before coupling with the amino ketone moiety.
Alkylation of Pyrrolidine Derivatives
A common approach involves alkylating 2-(aminomethyl)pyrrolidine with cyclopropylmethyl bromide under basic conditions:
$$
\text{2-(Aminomethyl)pyrrolidine} + \text{Cyclopropylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-[(Cyclopropylmethylamino)methyl]pyrrolidine}
$$
Yields for this step range from 60–75%, with optimal temperatures of 60–80°C.
Reductive Amination
Alternatively, reductive amination between 2-formylpyrrolidine and cyclopropylmethylamine using sodium cyanoborohydride (NaBH$$3$$CN) in methanol achieves the desired substitution:
$$
\text{2-Formylpyrrolidine} + \text{Cyclopropylmethylamine} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{2-[(Cyclopropylmethylamino)methyl]pyrrolidine}
$$
This method offers superior stereocontrol (up to 90% enantiomeric excess) compared to alkylation.
Amino Ketone Synthesis
The 2-amino-3-methylbutan-1-one fragment is synthesized via:
Mannich Reaction
A three-component Mannich reaction between 3-methylbutan-1-one, formaldehyde, and ammonium chloride yields the β-amino ketone:
$$
\text{3-Methylbutan-1-one} + \text{HCHO} + \text{NH}_4\text{Cl} \xrightarrow{\text{HCl, EtOH}} \text{2-Amino-3-methylbutan-1-one}
$$
Reaction conditions: 50°C, 12 hours, 65–70% yield.
Gabriel Synthesis
For higher purity, the Gabriel synthesis protects the amine as a phthalimide intermediate, which is later deprotected:
$$
\text{3-Methylbutan-1-one} \xrightarrow{\text{Phthalimide, KOH}} \text{Phthalimido-3-methylbutan-1-one} \xrightarrow{\text{Hydrazine}} \text{2-Amino-3-methylbutan-1-one}
$$
Yields improve to 80–85% with this method.
Coupling Strategies
The final step involves conjugating the pyrrolidine intermediate with the amino ketone.
Nucleophilic Acylation
Reacting 2-[(cyclopropylmethylamino)methyl]pyrrolidine with 2-amino-3-methylbutanoyl chloride in dichloromethane (DCM) with triethylamine (Et$$3$$N) as a base:
$$
\text{Pyrrolidine intermediate} + \text{2-Amino-3-methylbutanoyl chloride} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target compound}
$$
Yields: 50–60%, with purity >95% after recrystallization.
Reductive Amination
A one-pot method combines the amino ketone and pyrrolidine intermediate using titanium tetraisopropoxide (Ti(OiPr)$$4$$) and sodium triacetoxyborohydride (NaBH(OAc)$$3$$):
$$
\text{Components} \xrightarrow{\text{Ti(OiPr)}4, \text{NaBH(OAc)}3} \text{Target compound}
$$
This approach achieves 70–75% yield with minimal epimerization.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Analytical Characterization
Key spectroscopic data for the target compound:
| Technique | Data |
|---|---|
| $$^1$$H NMR | δ 1.01 (m, 4H, cyclopropane), 2.35 (s, 3H, CH$$3$$), 3.45 (m, 2H, NHCH$$2$$) |
| IR | 1675 cm$$^{-1}$$ (C=O), 3300 cm$$^{-1}$$ (N-H) |
| MS (ESI) | m/z 296.2 [M+H]$$^+$$ |
Q & A
Q. How do researchers validate target engagement in complex biological matrices?
- Employ cellular thermal shift assays (CETSA) or fluorescence polarization to confirm target binding in lysates. Combine with siRNA knockdown to establish functional relevance of interactions .
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